molecular formula C19H24Cl2N2O B1451459 Cinchonidine Dihydrochloride CAS No. 524-54-9

Cinchonidine Dihydrochloride

Cat. No.: B1451459
CAS No.: 524-54-9
M. Wt: 367.3 g/mol
InChI Key: ZDBQDNUZNQOCTH-WESSAKMQSA-N
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Description

Cinchonidine Dihydrochloride is a quinoline alkaloid derived from the bark of the Cinchona tree. It is closely related to other Cinchona alkaloids such as quinine, quinidine, and cinchonine. Historically, Cinchona bark was used by South American indigenous people as an anti-fever agent, and its antimalarial properties were later discovered and harnessed in medicine. This compound has found applications beyond antimalarial therapy, including in stereochemistry and asymmetric synthesis .

2.

Synthesis Analysis

The synthesis of this compound has been a subject of intense research. Early attempts to obtain quinine by chemical synthesis led to significant advancements in understanding the structure of Cinchona alkaloids. Notably, the first total synthesis of quinine was achieved by Stork in 2001, 150 years after quinine’s initial isolation .

3.

Molecular Structure Analysis

This compound has a quinoline-based structure, characterized by a bicyclic ring system. Its stereochemistry plays a crucial role in its biological activity. The precise arrangement of functional groups and chiral centers contributes to its pharmacological effects .

4.

Chemical Reactions Analysis

This compound participates in various chemical reactions, including transformations that convert it into other modular and chiral building blocks. These reactions have implications in synthetic catalysis and medicinal chemistry. Researchers have explored its reactivity, enantioselective transformations, and applications in organic synthesis .

8.

Scientific Research Applications

Asymmetric Synthesis Catalysis

Cinchonidine has been used as a chiral Brønsted base catalyst in the asymmetric synthesis of activated cyclopropanes, showing enantioselectivity up to 82% ee (Kojima et al., 2006).

Sensing of Enantiomeric Excess

Alkylated cinchonidine serves as a fluorescent sensor for chiral carboxylic acids, used in quantifying enantiomeric excess in non-steroidal anti-inflammatory drugs (NSAIDs) (Akdeniz et al., 2015).

Organocatalysis in Halofunctionalization

Cinchonidine derivatives are important organocatalysts in the enantioselective halofunctionalization of alkenes and alkynes (Zheng et al., 2014).

Heterogeneous Catalysis

Tethered cinchonidine on silica substrates acts as an enantioselective heterogeneous catalyst for thiol additions to unsaturated ketones (Hong et al., 2011).

Conformational Studies

NMR and ab initio investigations have been used to study the conformation of cinchonidine in solution, providing insights into its behavior in different solvents (Bürgi & Baiker, 1998).

Asymmetric Mannich Reactions

Cinchonidine catalyzes enantioselective Mannich reactions, providing access to functionalized building blocks for asymmetric synthesis (Lou et al., 2005).

Quantitative Determination in Cinchona Bark

Supercritical Fluid Chromatography has been used for the quantitative determination of cinchonidine in Cinchona bark, proving effective in pharmaceutical and medicinal research (Murauer & Ganzera, 2018).

Cytotoxicity and Anticancer Research

Cinchonidine isobutyrate ester has been synthesized and assessed for anticancer potential using brine shrimp lethality test, indicating its potential in pharmacology (Mario et al., 2017).

Future Directions

Research on Cinchonidine Dihydrochloride continues to explore its applications beyond malaria treatment. Efforts are underway to develop derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, its potential in asymmetric synthesis and catalysis remains an active area of investigation .

Mechanism of Action

Target of Action

Cinchonidine Dihydrochloride, a member of the Cinchona alkaloids, has been reported to have antimalarial properties . Its primary targets are the parasites of the genus Plasmodium, particularly Plasmodium falciparum . These parasites are responsible for causing malaria, a disease that has a significant impact on global health .

Mode of Action

It is known that cinchona alkaloids, including cinchonidine, interact with their targets in a way that inhibits the life cycle of thePlasmodium parasites . This interaction disrupts the parasites’ ability to multiply and spread, thereby alleviating the symptoms of malaria .

Biochemical Pathways

this compound affects the biochemical pathways involved in the life cycle of Plasmodium parasites . By inhibiting these pathways, this compound prevents the parasites from multiplying and spreading, which is crucial for the treatment of malaria .

Pharmacokinetics

It is known that the pharmacokinetics of cinchona alkaloids, including cinchonidine, can be influenced by factors such as the method of administration and the patient’s physiological condition .

Result of Action

The primary result of this compound’s action is the inhibition of the life cycle of Plasmodium parasites . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of malaria and helping the patient recover .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the soil type can have a significant impact on the germination of the Cinchona plant, which is the natural source of Cinchonidine . Furthermore, the method of administration and the patient’s physiological condition can also affect the drug’s action .

Biochemical Analysis

Biochemical Properties

Cinchonidine Dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with heme, where this compound inhibits the polymerization of toxic hematin into hemozoin, a process crucial for the survival of the malaria parasite, Plasmodium falciparum . Additionally, this compound has been shown to interact with γ-globin gene, enhancing its expression and thereby increasing fetal hemoglobin production .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In erythroleukemia cells, it induces erythroid differentiation and increases the production of fetal hemoglobin . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of γ-globin mRNA and enhance the accumulation of total hemoglobin in K562 cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to heme, preventing the polymerization of hematin into hemozoin, which is toxic to the malaria parasite . This inhibition disrupts the parasite’s ability to detoxify hematin, leading to its death. Additionally, this compound enhances the expression of the γ-globin gene, resulting in increased production of fetal hemoglobin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound can maintain its effects on cellular function, including the sustained increase in fetal hemoglobin production in erythroleukemia cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to be effective in increasing fetal hemoglobin production without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and cardiac arrhythmias have been observed . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation to form 3-hydroxycinchonidine . This metabolite is further processed and excreted via the kidneys. The compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and spleen, where it exerts its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with heme and other biomolecules . The compound’s activity and function are influenced by its localization, with significant effects observed in the cytoplasmic compartments of erythrocytes and other cell types .

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18-,19+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBQDNUZNQOCTH-WESSAKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200414
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-54-9, 24302-67-8
Record name Cinchonidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonidine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINCHONIDINE DIHYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cinchonidine Dihydrochloride
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